![molecular formula C19H18O3 B14065235 Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C19H18O3 It is characterized by the presence of two hydroxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyclopropyl ring. The reaction mixture is then refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required quality standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in biological systems. The hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity to targets. The methanone group can participate in various chemical reactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis(2-hydroxyphenyl)-: Similar structure but lacks the cyclopropyl ring.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Contains methoxy groups instead of hydroxy groups.
Uniqueness
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
bis[1-(2-hydroxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C19H18O3/c20-15-7-3-1-5-13(15)18(9-10-18)17(22)19(11-12-19)14-6-2-4-8-16(14)21/h1-8,20-21H,9-12H2 |
Clave InChI |
KNGGPOATYMDHRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2O)C(=O)C3(CC3)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


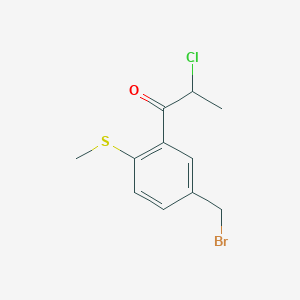
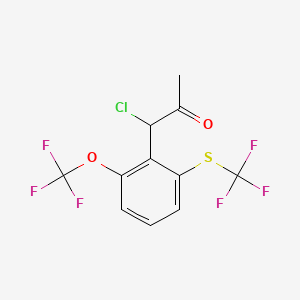

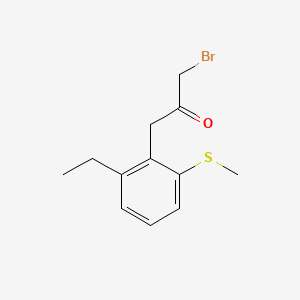
![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
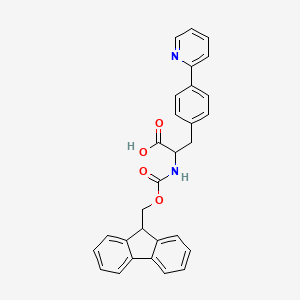

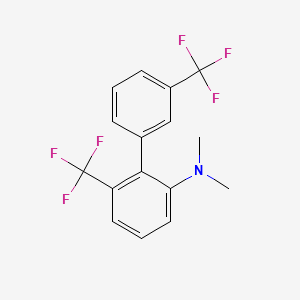
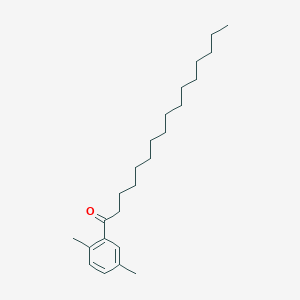
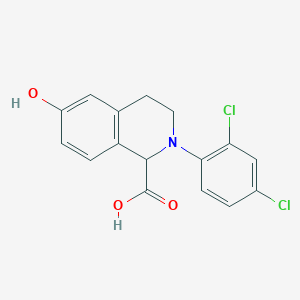
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)


![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
